molecular formula C24H13F4N3O2 B2782479 2-(4-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1359480-19-5

2-(4-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2782479
CAS RN: 1359480-19-5
M. Wt: 451.381
InChI Key: WNJHZQYNMPDIAU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H13F4N3O2 and its molecular weight is 451.381. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound's synthesis involves refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, leading to a compound that was characterized through NMR, IR, and Mass spectral studies, and its structure confirmed by single crystal X-ray diffraction. This process is essential for understanding the molecular framework and potential applications in biological activity (Mamatha S.V et al., 2019).

Biological Activities

The synthesized compound exhibits significant biological activities, including antibacterial, antioxidant, and anti-TB effects. It demonstrated remarkable anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 μg/ml and superior anti-microbial activity, indicating its potential as a candidate for further drug development and therapeutic applications (Mamatha S.V et al., 2019).

Molecular Docking Studies

The compound has been subjected to molecular docking studies against the InhA protein, a key target in TB treatment. These studies provide insights into the mechanism of action and the compound's binding affinity, essential for drug design and optimization processes (Mamatha S.V et al., 2019).

Antimicrobial Evaluation

A study on novel 4(3H)-quinazolinones and thiazolidinone motifs bearing the chemical structure of interest revealed significant in vitro antimicrobial potency against various bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (N. Desai et al., 2013).

Antitumor Activities

Research into α-aminophosphonate derivatives containing a 2-oxoquinoline structure for anticancer applications showed moderate to high levels of antitumor activities against various cancer cell lines. This indicates the potential for the development of new anticancer agents based on the chemical structure of interest (Yilin Fang et al., 2016).

properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F4N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJHZQYNMPDIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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